molecular formula C21H22N2O3S B11466673 4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11466673
M. Wt: 382.5 g/mol
InChI Key: KMFJTBJJGFHYOD-UHFFFAOYSA-N
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Description

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including benzyl, dimethyl, prop-2-enyl, oxa, thia, and diazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione involves multiple steps, each requiring specific reaction conditions and reagents

    Core Tricyclic Structure Synthesis: The core structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction: The benzyl, dimethyl, and prop-2-enyl groups are introduced through alkylation reactions, while the oxa and thia groups are incorporated through oxidation and substitution reactions, respectively.

    Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity.

Chemical Reactions Analysis

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and prop-2-enyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has a wide range of scientific research applications:

    Chemistry: In organic chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: In biological research, it can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In the materials science industry, it can be used as a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C21H22N2O3S/c1-4-10-22-19-17(15-11-21(2,3)26-13-16(15)27-19)18(24)23(20(22)25)12-14-8-6-5-7-9-14/h4-9H,1,10-13H2,2-3H3

InChI Key

KMFJTBJJGFHYOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC=C)CC4=CC=CC=C4)C

Origin of Product

United States

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